molecular formula C26H34O9 B1665522 Adenanthin CAS No. 111917-59-0

Adenanthin

Cat. No.: B1665522
CAS No.: 111917-59-0
M. Wt: 490.5 g/mol
InChI Key: WQVYSFSBBFDGRG-FYHXSELJSA-N
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Biochemical Analysis

Biochemical Properties

Adenanthin plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary targets is peroxiredoxin I and II, which are thiol-dependent antioxidant enzymes . This compound inhibits these enzymes by binding to their conserved resolving cysteines, leading to an increase in intracellular reactive oxygen species . This interaction is pivotal in this compound’s ability to induce apoptosis in cancer cells and inhibit adipogenesis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In leukemic cells, this compound increases intracellular reactive oxygen species, leading to cell death . It also inhibits the NF-κB signaling pathway, which is crucial for the proliferation and survival of cancer cells . Additionally, this compound has been shown to inhibit adipogenesis in 3T3-L1 cells and mouse embryonic fibroblasts by inducing G0/G1 cell cycle arrest and reducing C/EBPβ signaling . These effects highlight this compound’s potential as an anti-cancer and anti-obesity agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with peroxiredoxin I and II, leading to the inhibition of their peroxidase activities . This results in elevated levels of intracellular reactive oxygen species, which activate extracellular signal-regulated kinases and increase the transcription of CCAAT/enhancer-binding protein β . These molecular events contribute to this compound-induced differentiation and apoptosis in cancer cells . Furthermore, this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied in various in vitro and in vivo models. It has been shown to maintain its bioactivity over extended periods, with long-term effects including sustained inhibition of adipogenesis and cancer cell proliferation . The compound’s stability may be influenced by factors such as temperature and pH, which can affect its efficacy in different experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to reduce body weight and adipose tissue mass at specific dosages . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with thiol-dependent antioxidant enzymes such as peroxiredoxin I and II . By inhibiting these enzymes, this compound increases intracellular reactive oxygen species, which can affect various metabolic processes, including lipid metabolism and energy homeostasis . Additionally, this compound’s impact on the NF-κB signaling pathway further influences metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biological effects . This compound’s distribution is also influenced by its lipophilic nature, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with peroxiredoxin I and II and other target proteins . This compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for this compound’s ability to modulate cellular signaling pathways and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenanthin can be synthesized through various chemical routes, although the primary source remains its extraction from the leaves of Isodon adenantha. The synthesis involves several steps, including the isolation of the diterpenoid core structure and subsequent functionalization to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Isodon adenantha. The process involves harvesting the leaves, followed by solvent extraction and purification using chromatographic techniques. The yield and purity of this compound can be optimized through careful control of extraction parameters and purification methods .

Chemical Reactions Analysis

Types of Reactions: Adenanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .

Scientific Research Applications

Adenanthin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Adenanthin belongs to the class of ent-kaurane diterpenoids, which includes several other compounds with similar structures and biological activities. Some of these compounds are:

    Oridonin: Another ent-kaurane diterpenoid isolated from Rabdosia rubescens, known for its antitumor and anti-inflammatory properties.

    Isodonin: A diterpenoid with similar anti-inflammatory and anticancer activities, isolated from Isodon species.

    Kaurenoic Acid: A diterpenoid found in various plants, exhibiting antimicrobial and anti-inflammatory effects.

Uniqueness of this compound: this compound stands out due to its dual mechanism of action involving both the inhibition of peroxiredoxin I and II and the suppression of NF-κB signaling. This dual targeting enhances its therapeutic potential, particularly in cancer and autoimmune diseases .

Properties

IUPAC Name

[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVYSFSBBFDGRG-FYHXSELJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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